molecular formula C17H18O5 B3029133 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one CAS No. 54299-52-4

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Cat. No.: B3029133
CAS No.: 54299-52-4
M. Wt: 302.32 g/mol
InChI Key: FXSMSBHKHZUDMO-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C17H18O5 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Conformation Studies

  • Structural Studies : A series of aryl-substituted compounds, including 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-diones, have been analyzed for tautomerism in solution and in the solid state using techniques like X-ray crystallography and 1H n.m.r. (Cunningham, Lowe, & Threadgill, 1989).

Antibacterial Properties

  • Antibacterial Agent Development : Research has identified compounds like 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one as potent antibacterial agents, particularly against anaerobic bacteria. This includes the study of compounds like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one (Dickens et al., 1991).

Synthesis of Hallucinogen Analogs

  • Synthesizing Hallucinogen Analogs : Studies have focused on synthesizing analogs of hallucinogens, like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), to understand their pharmacology (Coutts & Malicky, 1973).

Chemical Transformation Studies

  • Chemical Transformations : Explorations into the solvolytic conditions of compounds like 1-(3,4-Dimethoxyphenyl)propan-1-01 have provided insights into their behavior and potential transformations under various conditions (Clark‐Lewis & Nair, 1967).

Crystallography of Bioactive Compounds

  • Crystallographic Analysis : The crystal structure of compounds like (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one has been studied, revealing insights into their molecular arrangements and potential bioactive properties (Sirat et al., 2010).

Microwave-Assisted Synthesis

  • Microwave Irradiation Synthesis : The use of microwave irradiation has been explored for the synthesis of related compounds, demonstrating efficient and high-yield methods for creating these molecules (Lamba, Kumar, & Makrandi, 2006).

Development of Dopamine Analogues

  • Dopamine Analogue Synthesis : Research includes the synthesis of bridged 3-benzazepine derivatives, acting as conformationally restricted dopamine analogues. This involves the transformation of ethyl 3,4-dimethoxyphenyl(phenyl)acetate into various derivatives (Gentles et al., 1991).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the known activities of similar chalcone compounds, it could be of interest to investigate its potential as a therapeutic agent in various disease contexts .

Properties

IUPAC Name

1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSMSBHKHZUDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)OC)O)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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